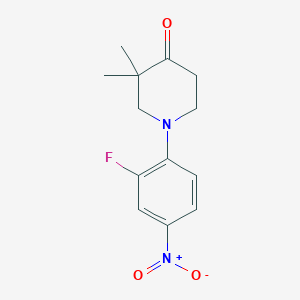![molecular formula C17H13ClN2O6S B15170186 1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- CAS No. 646515-09-5](/img/structure/B15170186.png)
1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- is a complex organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the indole nucleus, which can be functionalized through various reactions:
Sulfonylation: The 4-chlorophenylsulfonyl group can be introduced via sulfonylation reactions using chlorosulfonic acid and the corresponding aromatic compound.
Acylation: The acetic acid moiety can be introduced through acylation reactions using acetic anhydride or acetyl chloride.
Methylation: The methyl group can be added through methylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and the aromatic ring.
Hydrolysis: The ester or amide bonds can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Hydrolysis Conditions: Acidic (HCl, H2SO4) or basic (NaOH, KOH) solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups at specific positions on the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The presence of the nitro group, sulfonyl group, and other functional groups can influence its binding affinity and specificity. Detailed studies on its mechanism of action are essential for understanding its biological effects and potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-acetic acid: A plant hormone with similar structural features but lacking the additional functional groups.
3-Nitroindole: Contains a nitro group on the indole ring but lacks the acetic acid and sulfonyl groups.
4-Chlorophenylsulfonylindole: Features the sulfonyl group but lacks the acetic acid and nitro groups.
Uniqueness
1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-nitro- is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
646515-09-5 |
|---|---|
Molekularformel |
C17H13ClN2O6S |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
2-[3-(4-chlorophenyl)sulfonyl-2-methyl-4-nitroindol-1-yl]acetic acid |
InChI |
InChI=1S/C17H13ClN2O6S/c1-10-17(27(25,26)12-7-5-11(18)6-8-12)16-13(19(10)9-15(21)22)3-2-4-14(16)20(23)24/h2-8H,9H2,1H3,(H,21,22) |
InChI-Schlüssel |
MGHHQQUYPDDOIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)
![1-[4-(2,4-Dimethylpent-3-en-2-yl)phenyl]ethan-1-one](/img/structure/B15170119.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
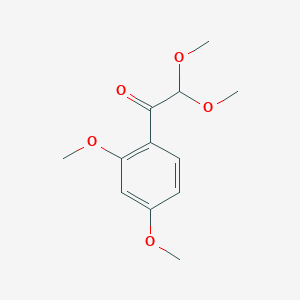
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)
![2-Chloro-5,6,7,8-tetrahydro-4H-thieno[2,3-D]azepine](/img/structure/B15170148.png)
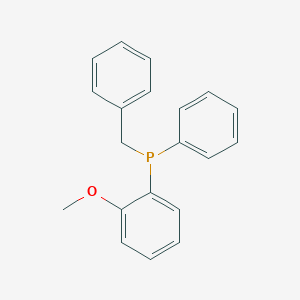
![5-Chloro-2-hydroxy-N-[4-(2-phenylethoxy)benzyl]benzamide](/img/structure/B15170163.png)
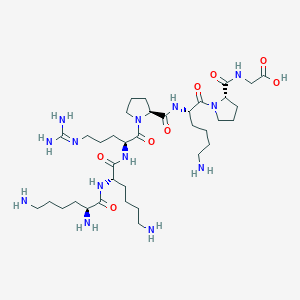
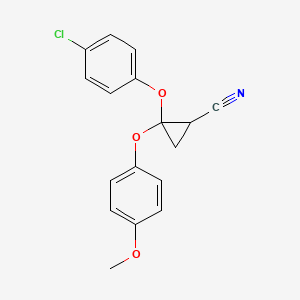
![2-Phenyl[1,3]thiazolo[4,5-c]isoquinolin-5(4H)-one](/img/structure/B15170180.png)
![1-(2-{[6-(2-Fluorophenyl)pyridin-3-yl]oxy}ethyl)azetidin-2-one](/img/structure/B15170181.png)
